Boc-ala-ile-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H26N2O5 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-7-8(2)10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t8-,9-,10-/m0/s1 |
InChI Key |
ZBRYNVRGKDKHJB-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Peptide Coupling via Carbodiimide-Mediated Activation
This classical method involves:
- Starting from Boc-alanine (N-(tert-butoxycarbonyl)-L-alanine), commercially available or synthesized by Boc protection of L-alanine.
- Activation of Boc-alanine’s carboxyl group using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
- Coupling with isoleucine methyl ester hydrochloride (Ile-OMe·HCl) or Boc-isoleucine, depending on the synthetic scheme.
- Use of additives such as 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole derivatives to suppress racemization and improve yield.
- After coupling, saponification (alkaline hydrolysis) of the methyl ester to yield the free acid this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc protection | Boc2O, base (e.g., NaHCO3), aqueous-organic solvent | To prepare Boc-alanine if not commercially available |
| Activation | DCC or EDC·HCl, HOBt, dichloromethane (DCM), 0–25°C | Carbodiimide activates carboxyl group |
| Coupling | Boc-alanine + Ile-OMe·HCl or Boc-Ile, base (e.g., N-methylmorpholine) | Stirring 12–24 h, ice bath or room temp |
| Ester hydrolysis | NaOH aqueous or methanolic solution, room temp | Converts ester to free acid |
| Purification | Extraction, washing, drying, recrystallization | To isolate pure this compound |
This method is supported by the general peptide synthesis literature and exemplified in related dipeptide syntheses such as Boc-alanyl-leucine derivatives.
Segment Condensation Approach in Solution Phase Peptide Synthesis
Recent research on tripeptides and longer peptides containing this compound fragments employs segment condensation, where protected amino acid fragments are synthesized separately and then coupled in solution.
- Boc-alanine is coupled with isoleucine methyl ester or Boc-isoleucine to form Boc-ala-ile-OMe.
- The methyl ester is hydrolyzed to yield this compound.
- Coupling agents such as HBTU/HOBt or EDC/HOBt are preferred for higher efficiency and reduced racemization.
- Deprotection steps (Boc removal) are performed later in the peptide assembly.
This method has been demonstrated in the synthesis of lipovelutibol peptides, where Boc-ala-ile-Leu tripeptides were synthesized as intermediates.
Detailed Reaction Scheme Example for this compound Preparation
| Step | Reaction Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Boc protection of L-alanine | Boc2O, NaHCO3, aqueous-organic solvent | Boc-L-alanine (Boc-Ala-OH) |
| 2 | Preparation of isoleucine methyl ester | Isoleucine, methanol, acid catalyst | Isoleucine methyl ester (Ile-OMe) |
| 3 | Activation and coupling | Boc-Ala-OH + Ile-OMe·HCl, EDC·HCl/HOBt, base, DCM, 0–25°C | Boc-ala-ile-OMe (protected dipeptide methyl ester) |
| 4 | Ester hydrolysis to free acid | NaOH (aqueous or methanolic), room temp | This compound (free acid) |
| 5 | Purification | Extraction, washing, drying, recrystallization | Pure this compound |
Analytical and Purification Techniques
- Purity assessment: High-performance liquid chromatography (HPLC) is used to confirm purity and monitor reaction progress.
- Structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) and Mass Spectrometry (MS) confirm the structure of this compound.
- Recrystallization: Typical solvents include ethyl acetate, hexane, or mixtures to obtain crystalline product.
- Yield: Reported yields for similar dipeptide preparations range from 70% to 90% depending on reaction conditions and purification methods.
Research Outcomes and Optimization Notes
- The choice of coupling agent significantly affects yield and racemization. EDC·HCl with HOBt or HBTU/HOBt combinations are preferred for higher yields and stereochemical integrity.
- Hydrolysis conditions must be carefully controlled to avoid Boc group removal or peptide bond cleavage.
- Segment condensation in solution phase allows modular synthesis of longer peptides containing this compound fragments with good overall yields and manageable purification steps.
- Boc protection provides stability under neutral and basic conditions but is readily removed by trifluoroacetic acid (TFA) in dichloromethane when needed.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Boc protection | Boc2O, NaHCO3, aqueous-organic solvent, 0–25°C | Standard protection of amino group |
| Coupling agent | DCC, EDC·HCl, HBTU with HOBt | EDC·HCl/HOBt preferred for less racemization |
| Solvent | Dichloromethane (DCM), DMF | DCM common for coupling reactions |
| Base | N-methylmorpholine (NMM), triethylamine | Neutralizes HCl from amino acid esters |
| Ester hydrolysis | NaOH aqueous or methanolic, room temperature | Converts methyl ester to acid |
| Reaction time | 12–24 hours for coupling | Overnight stirring typical |
| Purification | Extraction, washing with NaHCO3, HCl, brine | Removes impurities and byproducts |
| Yield | 70–90% | Depends on reagent quality and conditions |
Chemical Reactions Analysis
Types of Reactions
Boc-ala-ile-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
Boc-Ala-Ile-OH serves as a protective group in peptide synthesis. It allows for selective reactions during the assembly of complex peptide structures. The use of protective groups is crucial in synthesizing peptides because they prevent unwanted reactions at specific functional groups, enabling the controlled formation of desired products.
Case Study: Dipeptide Synthesis
In a study involving the synthesis of dipeptides, this compound was coupled with various coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting dipeptides demonstrated enhanced yields and purity due to the efficiency of the Boc protection strategy .
Pharmaceutical Development
The compound plays a significant role in the development of peptide-based drugs . Its ability to enhance the stability and bioavailability of therapeutic peptides is vital for effective treatment outcomes. By protecting amino acids during synthesis, researchers can create more stable peptide formulations that resist degradation in biological environments.
Case Study: Therapeutic Peptides
Research has shown that incorporating this compound into therapeutic peptides can lead to improved pharmacokinetics. For instance, modified peptides exhibited longer half-lives and increased efficacy in targeting specific biological pathways, making them promising candidates for drug development .
Biotechnology Applications
In biotechnology, this compound is utilized in the production of recombinant proteins . It aids in designing proteins with specific functionalities, which are essential for applications in diagnostics and therapeutics.
Case Study: Protein Engineering
A study focused on engineering proteins for diagnostic purposes highlighted the use of this compound as a building block for creating fusion proteins. These proteins demonstrated enhanced binding affinities and specificity towards target analytes, showcasing the utility of Boc-protected amino acids in biotechnological advancements .
Research on Protein Interactions
This compound is employed in studies examining protein-protein interactions . Understanding these interactions is crucial for elucidating biological processes and disease mechanisms.
Case Study: Interaction Studies
In a comprehensive analysis of protein interactions, this compound was used to label peptides that interact with specific proteins. This labeling allowed researchers to track interactions in real-time, providing insights into cellular signaling pathways and potential therapeutic targets .
Custom Synthesis Services
Many chemical suppliers offer this compound for custom synthesis services. This flexibility enables researchers to modify compounds according to their specific project requirements, facilitating innovative approaches in research.
Market Availability
Companies like Sigma-Aldrich provide this compound with high purity levels (99%) for research applications. This availability supports diverse scientific inquiries and development projects across various fields .
Mechanism of Action
The mechanism of action of Boc-ala-ile-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to extend the peptide chain. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Boc-Ala-OH
- Structure : Single Boc-protected alanine.
- Molecular Formula: C₈H₁₅NO₄; MW: 189.2 .
- Role : Fundamental building block in peptide synthesis. Unlike Boc-Ala-Ile-OH, it lacks the dipeptide structure and chromophore coupling capability.
- Applications: Used as a starting material for longer peptides or modified amino acids .
b) Boc-β-tBu-Ala-OH
- Structure : Boc-protected alanine with a β-tert-butyl group.
- Molecular Formula: Not explicitly stated; MW: 245.32 .
- Key Differences: The β-tBu group enhances steric hindrance and stability compared to this compound. It is non-toxic and environmentally stable, suitable for pharmaceutical applications .
c) Boc-N-Me-Ala-OH
- Structure : Boc-protected N-methyl alanine.
- Molecular Formula: C₉H₁₇NO₄; MW: 203.24 .
- Key Differences : N-methylation reduces hydrogen-bonding capacity, making it useful in peptidomimetics to improve metabolic stability and membrane permeability .
d) Boc-Ala-Ala-OH
- Structure : Boc-protected alanine-alanine dipeptide.
- Molecular Formula : C₁₁H₂₀N₂O₅; MW : 260.3 .
- Key Differences : Shorter dipeptide chain compared to this compound. Lacks the hydrophobic isoleucine side chain, affecting self-assembly behavior .
Comparative Analysis Table
*Calculated based on Boc-Ala-OH (189.2) + Ile (131.17) - H₂O (18.02).
Biological Activity
Boc-ala-ile-OH, a compound featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino acid alanine (Ala) and isoleucine (Ile), is significant in the realm of peptide synthesis and biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of Boc-protected amino acids using standard peptide synthesis techniques. The process can be summarized as follows:
- Preparation of Boc-Amino Acids : Boc-protected alanine and isoleucine are prepared.
- Coupling Reaction : The amino acids are coupled using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like pyridine.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.
Biological Activity
This compound exhibits a range of biological activities, primarily due to its structural properties that allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that peptides containing this compound exhibit antimicrobial properties. For instance, studies have shown that related peptides demonstrate effectiveness against pathogenic fungi and bacteria, suggesting potential applications in treating infections .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Case Studies
Several case studies highlight the biological activity and potential applications of this compound and its derivatives:
- Antifungal Studies : A study synthesized a cyclic tetrapeptide incorporating this compound, which exhibited antifungal activity against dermatophytes. The results indicated a significant reduction in fungal growth at specific concentrations .
- Cytotoxicity Assays : In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications to the peptide structure enhanced its cytotoxic effects, warranting further exploration into structure-activity relationships .
- Anthelmintic Activity : Research has demonstrated that peptides similar to this compound possess anthelmintic properties, effectively targeting parasitic worms. This opens avenues for developing new treatments for helminth infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
